A Technical Guide to 5-Bromo-3-methoxypyrazin-2(1H)-one: A Versatile Scaffold in Modern Drug Discovery
A Technical Guide to 5-Bromo-3-methoxypyrazin-2(1H)-one: A Versatile Scaffold in Modern Drug Discovery
Introduction: The Strategic Value of the Pyrazinone Core
In the landscape of contemporary medicinal chemistry, certain heterocyclic scaffolds have earned the designation of "privileged structures" due to their proven ability to interact with a diverse range of biological targets.[1] The pyrazinone core is a prominent member of this group, forming the basis of numerous compounds investigated for therapeutic applications in oncology, inflammation, and infectious diseases.[1] 5-Bromo-3-methoxypyrazin-2(1H)-one, a specifically functionalized derivative, represents a key building block for the synthesis of novel molecular entities. Its strategic combination of a reactive bromine atom, an electron-influencing methoxy group, and the inherent biological relevance of the pyrazinone ring makes it a valuable intermediate for researchers, scientists, and drug development professionals.
This guide provides an in-depth examination of 5-Bromo-3-methoxypyrazin-2(1H)-one, detailing its chemical properties, a validated synthetic approach, its reactivity profile, and its applications as a strategic intermediate in the generation of compound libraries for drug discovery programs.
Core Compound Properties
A summary of the key chemical and physical properties of 5-Bromo-3-methoxypyrazin-2(1H)-one is presented below. This data is essential for its appropriate handling, storage, and use in synthetic applications.
| Property | Value | Reference(s) |
| Chemical Name | 5-Bromo-3-methoxypyrazin-2(1H)-one | [2][3] |
| Synonyms | 5-bromo-3-methoxy-2-pyrazinol, 5-Bromo-3-methoxy-1H-pyrazin-2-one | [2][3] |
| CAS Number | 89282-38-2 | [2][3] |
| Molecular Formula | C₅H₅BrN₂O₂ | [2][3] |
| Molecular Weight | 205.01 g/mol | |
| Monoisotopic Mass | 203.95344 Da | [2] |
| Appearance | Solid (typical) | N/A |
| Purity | ≥97% (typical commercial grade) | [3] |
| Storage Temperature | Refrigerated (2-8°C) | [3] |
| Topological Polar Surface Area | 50.7 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 1 | [2] |
| XLogP3 | 0.6 | [2] |
Chemical Structure and Tautomerism
The structural formula of 5-Bromo-3-methoxypyrazin-2(1H)-one reveals the key functional groups that dictate its reactivity. The compound exists in tautomeric equilibrium between the pyrazin-2(1H)-one (lactam) form and the pyrazin-2-ol (lactim) form, with the lactam form generally predominating.
Caption: 2D Structure of 5-Bromo-3-methoxypyrazin-2(1H)-one.
Synthetic Strategy: A Plausible Approach
Causality of Experimental Design: The choice of a brominating agent and solvent is critical. N-Bromosuccinimide (NBS) is often preferred for selective bromination of electron-rich heterocyclic systems as it provides a low, steady concentration of bromine, minimizing side reactions. An inert solvent like dichloromethane (DCM) or chloroform is typically used to avoid participation in the reaction. The reaction is often initiated with a radical initiator like AIBN or light, or can proceed via an ionic mechanism in the presence of an acid catalyst, depending on the substrate's reactivity.
Workflow: Synthesis via Bromination
Caption: Proposed workflow for the synthesis of the title compound.
Experimental Protocol (General)
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Reaction Setup: To a solution of 3-methoxypyrazin-2(1H)-one (1.0 equivalent) in a suitable inert solvent such as dichloromethane (DCM), add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.
-
Execution: Stir the reaction mixture vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, followed by water and then brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 5-Bromo-3-methoxypyrazin-2(1H)-one.
Reactivity and Application in Medicinal Chemistry
The synthetic utility of 5-Bromo-3-methoxypyrazin-2(1H)-one is primarily derived from the reactivity of its C5-bromine substituent. This position is activated for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[5][6]
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond serves as a synthetic handle for introducing molecular diversity. This is particularly valuable for generating libraries of analogues for structure-activity relationship (SAR) studies.
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Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C-C bonds.[7] Reacting 5-Bromo-3-methoxypyrazin-2(1H)-one with various aryl or heteroaryl boronic acids (or their esters) allows for the direct installation of diverse aromatic systems at the C5 position.[5][6] This transformation is fundamental for building the complex biaryl structures often found in kinase inhibitors and other targeted therapies.[1][8]
Self-Validating Protocol (Suzuki Coupling - General Conditions):
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Setup: In an inert atmosphere (e.g., a glovebox or using a Schlenk line), combine 5-Bromo-3-methoxypyrazin-2(1H)-one (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.) in a dry reaction vessel.
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water.
-
Execution: Heat the reaction mixture (typically 80-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried, concentrated, and the product is purified via column chromatography.
Workflow: Suzuki-Miyaura Cross-Coupling
Caption: General scheme for Suzuki-Miyaura coupling.
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Other Cross-Coupling Reactions: Beyond Suzuki coupling, the C-Br bond is amenable to other important transformations, including Buchwald-Hartwig amination (for C-N bond formation), Sonogashira coupling (for C-C alkyne bonds), and Stille coupling (with organostannanes), further expanding its utility in creating diverse scaffolds.
The closely related compound, 5-Bromo-3-methoxypyrazin-2-amine, is noted as a useful intermediate in drug discovery research, reinforcing the strategic importance of this substitution pattern for accessing novel chemical space.[9]
Expected Spectroscopic Characteristics
While specific, published spectra for this compound are not available, its ¹H and ¹³C NMR spectra can be predicted with a high degree of confidence based on its structure and data from analogous compounds.
-
¹H NMR:
-
Pyrazine Proton (H6): A singlet is expected for the single proton on the pyrazine ring. Its chemical shift would likely be in the aromatic region, estimated around δ 7.5-8.0 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons would be observed, typically in the range of δ 3.8-4.2 ppm.
-
Amide Proton (N1-H): A broad singlet corresponding to the N-H proton is expected. Its chemical shift can be highly variable depending on the solvent and concentration, but would likely appear downfield.
-
-
¹³C NMR:
-
Carbonyl Carbon (C2): The carbonyl carbon will appear significantly downfield, characteristic of a lactam, estimated in the range of δ 155-165 ppm.
-
Methoxy-bearing Carbon (C3): This carbon will also be downfield due to the attached oxygen and nitrogen atoms.
-
Bromo-bearing Carbon (C5): The carbon attached to the bromine will be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect.
-
Protonated Carbon (C6): This carbon will appear in the typical aromatic region.
-
Methoxy Carbon (-OCH₃): The methyl carbon of the methoxy group is expected to have a chemical shift around δ 55-60 ppm.
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Safety and Handling
A specific Safety Data Sheet (SDS) for 5-Bromo-3-methoxypyrazin-2(1H)-one is not publicly available. However, based on the SDS for structurally related compounds such as 2-Amino-5-bromo-3-methoxypyrazine and other brominated heterocycles, the following precautions are advised:
-
Hazard Classification (Anticipated): Likely to be classified as harmful if swallowed (Acute Toxicity, Oral), a skin irritant, and a serious eye irritant. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound should be refrigerated for long-term stability.[3]
Conclusion
5-Bromo-3-methoxypyrazin-2(1H)-one is a strategically important heterocyclic building block. While detailed characterization and specific synthetic procedures are not widely published, its structure provides a clear roadmap for its utility. The pyrazinone core acts as a biologically relevant scaffold, and the C5-bromo substituent serves as a versatile handle for diversification through modern cross-coupling chemistry. For research teams engaged in the synthesis of compound libraries for high-throughput screening, particularly those targeting kinases and other enzymes implicated in disease, this compound offers a reliable and valuable starting point for the development of novel therapeutic candidates.
References
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Hassan, A. S., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Bioorganic Chemistry, 104, 104230. Available at: [Link]
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Asif, M. (2012). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents, 22(3), 237-263. Available at: [Link]
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Asif, M. (2012). Recent advances in the therapeutic applications of pyrazolines. PubMed. Available at: [Link]
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ResearchGate. (2015). Chemistry of Pyrazolinones and their Applications | Request PDF. Available at: [Link]
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MilliporeSigma. (n.d.). 5-Bromo-3-methoxypyrazin-2(1h)-one. Retrieved from [Link]
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Rütschi, D., & Carreira, E. M. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ZORA (Zurich Open Repository and Archive). Available at: [Link]
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ResearchGate. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Available at: [Link]
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Siddiqui, H. L., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 204. Available at: [Link]
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Shan, L. P., et al. (2008). N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2408. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Al-Zoubi, W. (2013). Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Durham University. Available at: [Link]
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Rütschi, D., & Carreira, E. M. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry, 87(22), 15684–15692. Available at: [Link]
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Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
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